Isoguvacine propyl ester is a chemical compound derived from the esterification of isoguvacine, a derivative of gamma-aminobutyric acid (GABA), with propanol. This compound falls under the classification of GABA analogs and ester derivatives, which are often studied for their potential pharmacological properties, particularly in the context of neuropharmacology.
Isoguvacine propyl ester can be synthesized through various chemical processes, primarily involving the reaction of isoguvacine with propanol in the presence of an acid catalyst. Its relevance in scientific research stems from its structural similarity to GABA, which is a crucial neurotransmitter in the central nervous system.
The synthesis of isoguvacine propyl ester can be achieved through several methods, with Fischer esterification being one of the most common approaches. This method involves the reaction between a carboxylic acid (isoguvacine) and an alcohol (propanol) in the presence of an acid catalyst.
Isoguvacine propyl ester has a molecular formula that reflects its structure as an ester derived from isoguvacine. Its structural representation includes:
Isoguvacine propyl ester can undergo various chemical reactions typical for esters, including hydrolysis and transesterification.
The mechanism of action for isoguvacine propyl ester relates to its interaction with GABA receptors in the central nervous system. As an analog of GABA, it may enhance inhibitory neurotransmission.
Research indicates that compounds similar to isoguvacine can modulate GABA receptor activity, potentially leading to sedative or anxiolytic effects. The exact binding affinities and efficacy at specific receptor subtypes require further investigation.
Isoguvacine propyl ester may have applications in:
Isoguvacine propyl ester (IGPE), also termed propyl 1,2,3,6-tetrahydropyridine-4-carboxylate, is a semi-synthetic GABA analogue. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. Structurally, it comprises the isoguvacine moiety (a tetrahydropyridine carboxylic acid) esterified with a n-propyl group (–CH₂–CH₂–CH₃). This esterification converts the polar carboxylic acid of isoguvacine into a more lipophilic prodrug, enhancing blood-brain barrier permeability [1] [3].
The IUPAC name is propyl 1,2,3,6-tetrahydropyridine-4-carboxylate, reflecting:
Table 1: Structural and Nomenclatural Comparison of Isoguvacine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|
Isoguvacine | C₆H₉NO₂ | 127.14 | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid |
Isoguvacine propyl ester | C₉H₁₅NO₂ | 169.22 | Propyl 1,2,3,6-tetrahydropyridine-4-carboxylate |
IGPE belongs to a class of GABA receptor agonists modified for enhanced pharmacokinetics. Key comparisons include:
Table 2: Functional Comparison of GABA Analogues
Compound | GABA Receptor Selectivity | Prodrug Design | Metabolic Stability |
---|---|---|---|
Isoguvacine | GABAA | No | Low (hydrophilic) |
Isoguvacine propyl ester | GABAA | Yes | Moderate |
Isoarecaidine propyl ester | GABAA | Yes | Low (rapid hydrolysis) |
Muscimol | GABAA | No | High |
Isoguvacine contains a chiral center at C5 of the tetrahydropyridine ring, but it is typically studied as a racemate. The ring adopts a partially saturated boat or half-chair conformation, allowing flexibility between equatorial and axial positions. Esterification with n-propyl constrains this mobility by introducing torsional freedom at the C4–O bond. The propyl group rotates freely, contributing to IGPE’s lipophilicity without altering core stereochemistry [3] [6].
Key conformational features:
Table 3: Stereochemical Parameters of Isoguvacine Derivatives
Property | Isoguvacine | Isoguvacine Propyl Ester |
---|---|---|
Chiral Centers | 1 | 1 |
Rotatable Bonds | 2 | 5 |
Hydrogen Bond Donors | 2 | 0 |
Hydrogen Bond Acceptors | 3 | 3 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7